molecular formula C22H24N2O3S B11363180 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B11363180
M. Wt: 396.5 g/mol
InChI Key: JNZPDUFAFQGMMB-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide typically involves the condensation of a carboxylic acid with an amine in the presence of a catalyst. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using robust and reusable catalysts. The use of ultrasonic irradiation and green chemistry principles can be scaled up to meet industrial demands, ensuring high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and methoxyphenyl group are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the thiazole ring and the methoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H24N2O3S/c1-15(2)27-20-10-4-16(5-11-20)21(25)23-13-12-18-14-28-22(24-18)17-6-8-19(26-3)9-7-17/h4-11,14-15H,12-13H2,1-3H3,(H,23,25)

InChI Key

JNZPDUFAFQGMMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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